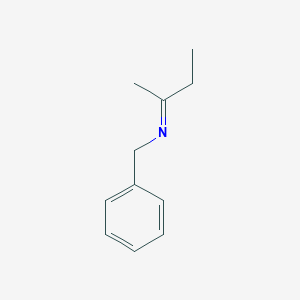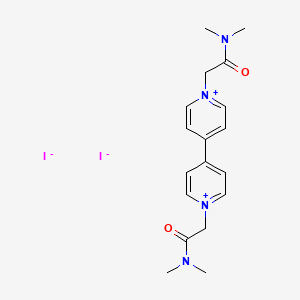
4,4'-Bipyridinium, 1,1'-bis((dimethylcarbamoyl)methyl)-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide is a bipyridinium derivative known for its unique electrochemical properties. Bipyridinium compounds, often referred to as viologens, are widely studied in the field of supramolecular chemistry due to their ability to undergo reversible redox reactions . These compounds are used in various applications, including electrochromic devices, molecular machines, and redox-flow batteries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing multiple aromatic or heterocyclic residues. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of bipyridinium derivatives, including 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide, involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reduction processes, which are accompanied by significant changes in its UV-vis absorption spectra.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced bipyridinium species, while substitution reactions result in the formation of new bipyridinium derivatives with different substituents .
科学研究应用
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide has numerous scientific research applications, including:
作用机制
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, which leads to changes in its electronic structure and optical properties . These redox processes are facilitated by the presence of the bipyridinium core, which acts as an electron acceptor and donor. The molecular targets and pathways involved in its mechanism of action include interactions with other redox-active species and participation in electron transfer processes .
相似化合物的比较
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide can be compared with other bipyridinium derivatives, such as:
4,4’-Bipyridinium dichloride: Similar in structure but with different substituents, leading to variations in electrochemical properties.
1,1’-Bis(4-carboxybenzyl)-4,4’-bipyridinium dichloride: Contains carboxybenzyl groups, which influence its solubility and reactivity.
4,4’-Bipyridinium, 1,1’-bis(2,4-dinitrophenyl)-: Known for its use in the synthesis of conjugated oligomers and supramolecular complexes.
The uniqueness of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide lies in its specific substituents, which impart distinct electrochemical and optical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
25015-60-5 |
|---|---|
分子式 |
C18H24I2N4O2 |
分子量 |
582.2 g/mol |
IUPAC 名称 |
2-[4-[1-[2-(dimethylamino)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylacetamide;diiodide |
InChI |
InChI=1S/C18H24N4O2.2HI/c1-19(2)17(23)13-21-9-5-15(6-10-21)16-7-11-22(12-8-16)14-18(24)20(3)4;;/h5-12H,13-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
UUNXHQQPVDJDPA-UHFFFAOYSA-L |
规范 SMILES |
CN(C)C(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)N(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


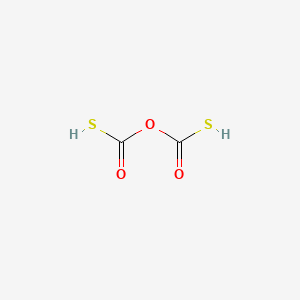
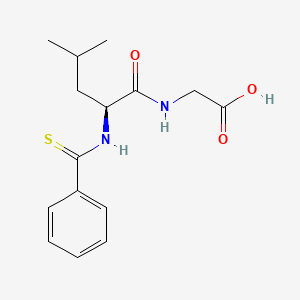
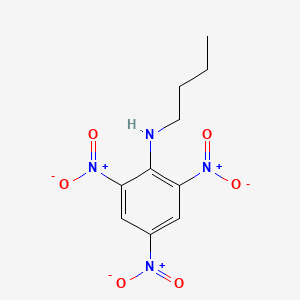
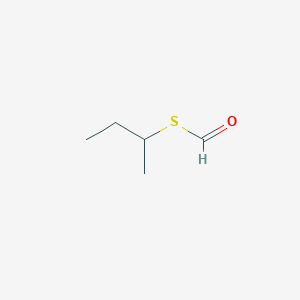
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
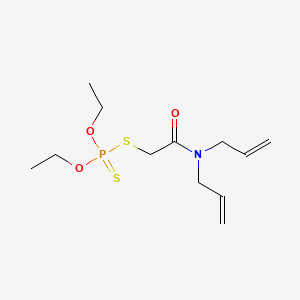
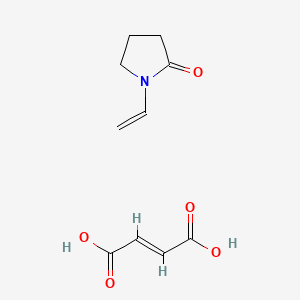

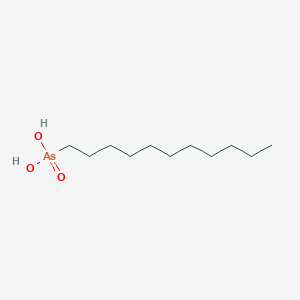
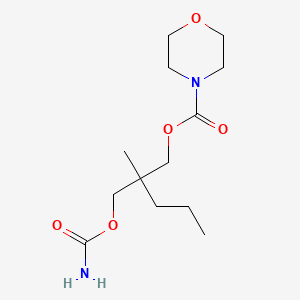
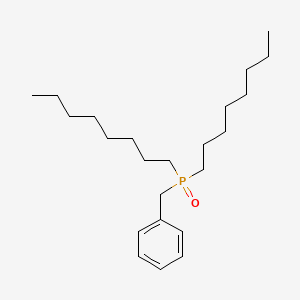

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
